molecular formula C5H12 B13755357 N-Pentane-1-D1

N-Pentane-1-D1

Cat. No.: B13755357
M. Wt: 73.15 g/mol
InChI Key: OFBQJSOFQDEBGM-MICDWDOJSA-N
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Description

Significance of Isotopic Substitution in Molecular Science

Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, which are variants of a particular element with the same number of protons but a different number of neutrons. musechem.com This seemingly minor change in mass, without altering the electronic structure or chemical properties of the molecule, has profound implications for scientific investigation. rsc.org The primary effect of isotopic substitution is the alteration of molecular mass, which in turn influences vibrational frequencies and, to a lesser extent, bond lengths and angles. numberanalytics.comajchem-a.com These changes, though subtle, can be precisely measured using techniques like spectroscopy and mass spectrometry, providing a unique window into molecular behavior. numberanalytics.comrsc.org

Overview of Deuterated Hydrocarbons as Research Probes

Deuterated hydrocarbons, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly useful probes in chemical and biological research. researchgate.net The significant mass difference between hydrogen and deuterium (a factor of approximately two) leads to a pronounced kinetic isotope effect, making it easier to study reaction mechanisms. britannica.com Deuterium labeling is also instrumental in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) and Raman spectroscopy. researchgate.net The distinct signals from deuterium-labeled compounds allow for the unambiguous assignment of spectral features and provide detailed information about molecular structure and dynamics. researchgate.net Moreover, deuterated hydrocarbons have been used to investigate interstellar chemistry and the evolution of organic molecules in space. nasa.govmdpi.com

Historical Context of N-Pentane-1-D1 in Scientific Investigations

While the broader use of deuterated compounds has a long history, specific applications of this compound have been more specialized. Early research involving n-pentane, discovered by Carl Schorlemmer in 1862, focused on its properties as a component of petroleum and its use as a solvent. wikipedia.org The advent of isotopic labeling techniques opened new avenues for studying the reactions of alkanes. Investigations into C-H bond activation, a challenging but crucial area of chemistry, have utilized deuterated alkanes to understand the mechanisms of these transformations. rutgers.edu For instance, studies on the oxidation of n-pentane have employed deuterated analogs to elucidate the complex reaction pathways. researchgate.net this compound, with its specific deuterium label at the terminal position, has been instrumental in probing the selectivity of catalytic reactions and understanding the role of primary C-H bonds. rutgers.eduvulcanchem.com

Chemical and Physical Properties of this compound

The introduction of a deuterium atom at the first carbon of the n-pentane chain results in subtle but measurable differences in its physical and chemical properties compared to its non-deuterated counterpart, n-pentane.

PropertyThis compoundn-Pentane
Molecular Formula C5H11DC5H12
Molecular Weight 73.15 g/mol vulcanchem.comnih.gov72.15 g/mol alphachemika.co
Boiling Point Predicted to be 0.2–0.5°C higher than n-pentane vulcanchem.com36 °C alphachemika.co
Melting Point Not experimentally determined-130 °C sigmaaldrich.com
Density Comparable to n-pentane (~0.626 g/cm³) vulcanchem.com0.626 g/mL wikipedia.org

Interactive Data Table: Hover over the values for more details.

The systematic name for this compound is 1-deuteriopentane. vulcanchem.comnih.gov Its synthesis typically involves methods like nucleophilic substitution or hydrogen-deuterium exchange reactions. vulcanchem.com For characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed. In the ¹H NMR spectrum, the signals for the C1 methyl protons are absent, while the ²H NMR spectrum shows a characteristic singlet for the deuterated site. vulcanchem.com High-resolution mass spectrometry can confirm the molecular ion peak, distinguishing it from n-pentane. vulcanchem.com

Applications in Mechanistic Studies

This compound has proven to be a valuable tool in elucidating the mechanisms of chemical reactions.

Probing Transition-State Geometries: The compound has been instrumental in studying transition-state structures in reactions like allylic alkylation. The observed deuterium kinetic isotope effects (KIEs) help in understanding whether a reaction proceeds through a dissociative or associative pathway. vulcanchem.com

Isotopic Tracer: While its primary use is in in-vitro studies, this compound has potential as a stable isotopic tracer for investigating lipid metabolism. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12

Molecular Weight

73.15 g/mol

IUPAC Name

1-deuteriopentane

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D

InChI Key

OFBQJSOFQDEBGM-MICDWDOJSA-N

Isomeric SMILES

[2H]CCCCC

Canonical SMILES

CCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for N Pentane 1 D1

Strategies for Regioselective Deuteration of n-Alkanes

Achieving regioselectivity in the deuteration of n-alkanes is a significant challenge due to the chemical inertness of C-H bonds. Several advanced strategies have been developed to address this, enabling the specific placement of deuterium (B1214612) atoms.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange reactions represent a direct and atom-economical method for deuterium incorporation. These reactions typically employ a heterogeneous or homogeneous catalyst to facilitate the exchange between a deuterium source, often deuterium oxide (D₂O), and the C-H bonds of the alkane.

Heterogeneous catalysts like platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) have been shown to catalyze H-D exchange in alkanes. jst.go.jp However, these methods often require high temperatures (above 220°C) and can lead to multi-deuterated products rather than selective mono-deuteration. jst.go.jp Milder conditions have been achieved by activating the metal catalysts with hydrogen gas, which allows the H-D exchange to proceed at lower temperatures. jst.go.jp The mechanism is believed to involve the oxidative addition of a C-H bond to the active metal(0) species, followed by H-D exchange on the metal center and subsequent reductive elimination to yield the deuterated product. jst.go.jp

Homogeneous iridium-based catalysts have also demonstrated high activity for H-D exchange. rsc.orgrutgers.edu For instance, an iridium polyhydride complex supported by an electron-rich PCP framework can catalyze the deuteration of n-heptane, showing some preference for the terminal methyl groups. rsc.org These reactions can utilize deuterium sources like C₆D₆ or D₂O under mild conditions. rsc.org

A summary of catalysts used in H-D exchange for alkanes is presented below:

Catalyst SystemSubstrate ExampleDeuterium SourceConditionsKey ObservationReference
Pt/Cn-HexylbenzeneD₂O/i-PrOH120°CDeuteration occurs on both aromatic ring and alkyl side chain. jst.go.jp
Rh/CAlkanesD₂OHigh TemperatureEffective for producing multi-deuterated alkanes. jst.go.jp
Ir-H₄/PCP pincer complexn-HeptaneC₆D₆ or D₂O65°C, 5 daysPreferential deuteration of terminal methyl groups (58%) over internal methylenes (37%). rsc.org
[Cp*IrCl₂]₂Water-soluble organicsD₂ONot specifiedEfficient catalyst precursor for H/D exchange. rutgers.edu

Organometallic Approaches for Terminal Deuteration

Organometallic reagents provide a powerful toolkit for the site-specific introduction of deuterium. These methods often involve the generation of an organometallic intermediate at the desired carbon, which is then quenched with a deuterium source.

One common strategy involves the use of Grignard reagents. For the synthesis of N-Pentane-1-D1, a deuterated Grignard reagent could be reacted with a suitable electrophile. A more direct approach for terminal deuteration involves the reaction of 1-halopentane with a deuterated reducing agent. For instance, treatment of 1-chloropentane (B165111) with deuterated Grignard reagents under controlled conditions can yield this compound with high isotopic purity. vulcanchem.com

Another approach is the use of organometallic nanoparticles stabilized by N-heterocyclic carbenes (NHCs). csic.es These catalysts can be prepared by the decomposition of an organometallic precursor in the presence of the NHC ligand. csic.es While often used for H/D exchange, their reactivity can be tuned to favor specific sites.

Reductive Deuteration Pathways

Reductive deuteration offers another route to deuterated alkanes, often starting from unsaturated precursors or functionalized alkanes.

A prominent method is the catalytic deuteration of alkenes. For example, the catalytic deuteration of 1-pentene (B89616) using deuterium gas (D₂) over a palladium catalyst can produce deuterated pentane (B18724). vulcanchem.com However, this method carries the risk of over-deuteration and scrambling of the deuterium position. vulcanchem.com More selective methods, known as transfer deuteration or hydrodeuteration, have emerged. marquette.edu These reactions use deuterium donors like deuterated alcohols or silanes in the presence of a catalyst, offering better control over the deuteration pattern. marquette.edunih.gov For instance, copper-catalyzed transfer hydrodeuteration of aryl alkenes has been shown to be highly regioselective. nih.gov

Dehalogenative deuteration is another valuable technique. This involves the reduction of an alkyl halide in the presence of a deuterium source. For example, unactivated alkyl halides can be deuterated using D₂O as the deuterium source in the presence of zinc powder. sci-hub.se This method has been shown to be effective for a range of cyclic and linear substrates, achieving high yields and deuterium incorporation. sci-hub.se

Precursor Chemistry and Reaction Pathways for this compound Synthesis

The synthesis of this compound relies on the selection of appropriate starting materials, or precursors, and well-defined reaction pathways to ensure the deuterium is incorporated at the C1 position.

A common and effective precursor strategy involves the use of a C5 synthon with a leaving group at the C1 position, such as 1-halopentane (e.g., 1-chloropentane or 1-bromopentane). This precursor can then undergo nucleophilic substitution with a deuteride (B1239839) source. A representative pathway is the reaction of 1-chloropentane with a deuterated Grignard reagent. vulcanchem.com

Alternatively, organometallic precursors can be generated from pentane derivatives. For example, reacting a suitable pentyl derivative with a strong base like butyllithium (B86547) can generate a carbanion at a specific position, which can then be quenched with a deuterium source like D₂O. orgsyn.org

Another viable pathway starts with an unsaturated precursor like 1-pentyne. Terminal alkynes can be deuterated using various catalytic systems. For example, a copper(I) complex has been shown to effectively catalyze the deuteration of terminal alkynes in the presence of D₂O. scispace.com The resulting 1-deutero-1-pentyne can then be fully hydrogenated to yield this compound.

The table below summarizes potential precursor strategies for the synthesis of this compound.

PrecursorReagent(s)Reaction TypeProductReference
1-ChloropentaneDeuterated Grignard reagentNucleophilic SubstitutionThis compound vulcanchem.com
1-PentyneCu(I) catalyst, D₂O; then H₂, Pd/CDeuteration of alkyne, then hydrogenationThis compound scispace.com
PentanalDeuterated reducing agent (e.g., LiAlD₄), then Wolff-Kishner or Clemmensen reductionReduction of aldehyde, then deoxygenationThis compound-
1-PenteneHydroboration with 9-BBN, then deuterolysisHydroboration-deuterolysisThis compound-

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. The optimization of reaction conditions is a critical step to minimize undesired side reactions and maximize the incorporation of deuterium at the target position. acs.org

Key parameters that are typically optimized include:

Catalyst and Ligand: The choice of catalyst and any associated ligands can dramatically influence selectivity and activity. For example, in photocatalytic H/D exchange reactions, the catalyst loading and the type of hydrogen atom transfer (HAT) catalyst are crucial variables. nih.gov

Solvent: The polarity and protic nature of the solvent can affect reaction rates and the efficiency of deuterium transfer. In many deuteration reactions using D₂O, a co-solvent is necessary to ensure miscibility of the organic substrate and the aqueous deuterium source. jst.go.jp

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition. acs.org Optimization involves finding a balance that maximizes conversion to the desired product within a reasonable timeframe.

Deuterium Source and Equivalents: The choice and amount of the deuterium source are critical. While D₂O is an inexpensive and common source, its use can sometimes lead to lower deuterium incorporation if not used in large excess or under optimized conditions. sci-hub.senih.gov Other sources like deuterated solvents or gases may offer higher efficiency but at a greater cost. nih.gov

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the yield and isotopic purity. acs.org

Flow Chemistry Applications in Deuterated Hydrocarbon Synthesis.chinesechemsoc.orgrsc.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages for the synthesis of deuterated hydrocarbons. ansto.gov.aursc.orgresearchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. ansto.gov.aursc.org

For deuteration reactions, flow chemistry can be particularly advantageous. The use of an H-Cube® system, for instance, allows for the in-situ generation of deuterium gas from D₂O through electrolysis, which is then mixed with the substrate stream and passed over a heated catalyst bed. nih.gov This approach avoids the handling of flammable D₂ gas and allows for precise control of pressure and temperature, which can be crucial for achieving high selectivity and preventing over-reduction. nih.gov

Flow chemistry has been successfully applied to various deuteration reactions, including the deuteration of alkynes and the deuterodehalogenation of aryl halides. nih.govresearchgate.net The ability to precisely control residence time in a flow reactor can minimize the decomposition of sensitive functional groups and improve the selectivity of the deuteration process. ansto.gov.au As the field advances, flow-based methodologies are expected to become increasingly important for the efficient and scalable synthesis of specifically deuterated compounds like this compound. ansto.gov.au

Post-Synthetic Purification and Isotopic Enrichment Techniques

Following the synthesis of this compound, purification and enrichment are critical steps to ensure the final product meets the high standards required for its applications, such as in kinetic isotope effect studies or as an internal standard in mass spectrometry. acs.org The primary goals of these post-synthetic procedures are to remove unreacted starting materials, byproducts, and, crucially, to increase the proportion of the desired deuterated isotopologue relative to its non-deuterated counterpart and other isotopomers.

Standard laboratory purification techniques for volatile, non-polar compounds like pentane are initially employed. Distillation is a fundamental method for separating components with different boiling points. Although the boiling point of this compound is only slightly higher than that of n-pentane (a predicted increase of 0.2–0.5°C), fractional distillation under carefully controlled conditions can achieve a degree of separation. vulcanchem.com For less volatile impurities, preparative gas chromatography (GC) is a powerful technique. It separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the collection of highly pure fractions of this compound.

Another technique for purification involves precipitation. For instance, a synthesized compound can be dissolved in a suitable solvent mixture, such as dichloromethane (B109758) and n-pentane, and then precipitated out by adding a non-solvent like anhydrous pentane, which can help remove more soluble impurities. google.com

Isotopic enrichment specifically addresses the challenge of separating molecules that differ only in their isotopic composition. While complete separation can be difficult, several methods can enhance the isotopic purity of this compound. One approach involves exploiting the subtle differences in reactivity between deuterated and non-deuterated compounds. For instance, if a subsequent reaction has a significant kinetic isotope effect, the unreacted starting material will become enriched in the heavier isotope.

Advanced analytical techniques are indispensable for verifying the purity and isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic distribution of the sample. rsc.org Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is crucial for determining the position and extent of deuterium incorporation. rsc.org In the ¹H NMR spectrum of pure this compound, the signal corresponding to the protons on the first carbon would be significantly diminished or absent, while the ²H NMR would show a characteristic signal for the deuterium atom. vulcanchem.com

The table below outlines common techniques used for the purification and analysis of this compound.

Technique Purpose Principle of Operation Typical Application
Fractional DistillationRemoval of impurities with different boiling pointsSeparation based on vapor pressure differences.Initial purification to remove n-pentane and other volatile byproducts.
Preparative Gas Chromatography (GC)High-purity separationDifferential partitioning between stationary and mobile phases. asm.orgIsolation of this compound from closely related isomers and impurities.
PrecipitationRemoval of soluble impuritiesDifferential solubility in a solvent/non-solvent system. google.comRemoving byproducts from the crude reaction mixture.
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment analysisPrecise mass-to-charge ratio measurement. rsc.orgQuantifying the percentage of this compound versus n-pentane and other isotopologues.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and isotopic purityDetection of nuclear spin transitions in a magnetic field. rsc.orgConfirming the position of the deuterium label and assessing isotopic purity.

Spectroscopic Characterization and Elucidation Using N Pentane 1 D1

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The introduction of a deuterium (B1214612) atom in n-pentane at the C1 position significantly influences the NMR spectra, offering specific information that is not available from the analysis of its non-deuterated counterpart.

Deuterium (²H) NMR Analysis for Site-Specific Information

Deuterium (²H) NMR spectroscopy directly probes the deuterated site in N-Pentane-1-d1. A ²H NMR spectrum of this compound would exhibit a distinct signal corresponding to the deuterium atom. This provides unambiguous confirmation of the position of isotopic labeling. The chemical shift of this deuterium signal is influenced by the local electronic environment. For instance, in related deuterated alkanes, the deuterium signal provides a clear marker for the labeled position. vulcanchem.com The quadrupolar nature of the deuterium nucleus also makes its relaxation times sensitive to molecular motion, offering a direct probe into the dynamics at the terminal methyl group.

Proton (¹H) NMR Spectral Perturbations Induced by Deuteration

The substitution of a proton with a deuterium atom at the C1 position in n-pentane leads to noticeable changes in the ¹H NMR spectrum. The most apparent change is the alteration of the signal corresponding to the protons on the C1 carbon. In undeuterated n-pentane, the C1 methyl protons appear as a triplet due to coupling with the adjacent C2 methylene (B1212753) protons. docbrown.infoyoutube.com In this compound, the signal for the remaining C1 protons (CH₂D) will be different. The multiplicity of this signal will be affected by the coupling to both the adjacent C2 protons and the deuterium atom. Due to the smaller gyromagnetic ratio of deuterium, the coupling constant (J-coupling) between proton and deuterium (JHD) is significantly smaller than the corresponding proton-proton coupling (JHH). pitt.edu This results in a more complex multiplet or a broadened signal for the C1 protons. The integration of the proton signals will also change, reflecting the reduced number of protons at the C1 position.

Carbon-13 (¹³C) NMR Chemical Shift and Coupling Constant Changes

In the ¹³C NMR spectrum of n-pentane, three distinct signals are observed due to the molecule's symmetry, corresponding to the C1/C5, C2/C4, and C3 carbons. docbrown.infomasterorganicchemistry.com Upon deuteration at the C1 position, the ¹³C spectrum of this compound will show notable differences. The C1 signal will experience an isotopic shift, typically a slight upfield shift, due to the presence of the heavier deuterium atom. Furthermore, the C1 signal will exhibit a one-bond carbon-deuterium coupling (¹JCD), which is a characteristic feature confirming the site of deuteration. The magnitude of this coupling provides information about the hybridization of the C1 carbon. The signals of the adjacent carbons (C2 and C3) may also experience smaller, long-range isotopic shifts.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-D coupling)
C1Shifted slightly upfield from n-pentane's C1Triplet (due to ¹JCD)
C2Minor upfield shiftSinglet
C3Negligible shiftSinglet
C4No significant shiftSinglet
C5No significant shiftSinglet

Note: This is a predictive table based on general principles of NMR spectroscopy.

Application in Conformational Analysis and Molecular Dynamics Investigations

N-Pentane is a flexible molecule that exists as a mixture of different conformers, such as the all-trans (TT), trans-gauche (TG), and gauche-gauche (GG) forms. researchgate.net NMR spectroscopy, particularly the analysis of dipolar couplings in liquid crystal solvents, is a powerful method for studying the conformational statistics of flexible molecules like pentane (B18724). aip.org The analysis of the NMR spectra of n-pentane in liquid crystal phases has been a subject of interest to determine its conformational behavior. aip.org

The site-specific information obtained from the deuteration in this compound can be particularly valuable in these studies. By analyzing the deuterium NMR spectra or the perturbed proton and carbon spectra, researchers can gain more precise information about the orientation and dynamics of the terminal methyl group. This can help in refining the models used to describe the conformational landscape and molecular dynamics of pentane. Solid-state deuterium NMR has been used to study the dynamics of organic molecules, where different parts of the molecules are selectively labeled with deuterium to understand their motion. acs.org

Relaxation Dynamics and Intermolecular Interactions Probed by NMR

NMR relaxation time measurements (T1 and T2) provide insights into the motional dynamics of molecules. The presence of the deuterium atom in this compound introduces an additional relaxation pathway for the neighboring protons and carbons. The quadrupolar moment of the deuterium nucleus provides a very efficient relaxation mechanism, which can affect the relaxation times of nearby nuclei. By measuring and comparing the relaxation times of the nuclei in this compound with those in undeuterated n-pentane, it is possible to probe the rotational and translational motions of the molecule and even glean information about intermolecular interactions.

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. su.se These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.com The substitution of a hydrogen atom with a heavier deuterium atom in this compound causes a significant change in the vibrational frequencies involving that atom.

The most prominent effect in the IR and Raman spectra of this compound will be the appearance of C-D stretching vibrations at a lower frequency compared to the C-H stretching vibrations of n-pentane. C-H stretching bands are typically observed in the 2850-3000 cm⁻¹ region. researchgate.net Due to the increased mass of deuterium, the C-D stretching frequency is expected to be observed around 2100-2200 cm⁻¹. This distinct C-D stretching band serves as a clear spectroscopic marker for deuteration.

Furthermore, the bending vibrations involving the deuterated methyl group (e.g., scissoring, wagging, twisting, and rocking modes) will also shift to lower frequencies. The analysis of these shifts, often aided by computational calculations, can provide detailed information about the force constants of the bonds and the conformational state of the molecule. iaea.org Studies on other deuterated alkanes have shown that vibrational spectroscopy is a sensitive probe of molecular structure and conformation. researchgate.netustc.edu.cn

Table 2: Comparison of Key Vibrational Frequencies for n-Pentane and Predicted Frequencies for this compound

Vibrational Moden-Pentane Frequency Range (cm⁻¹)Predicted this compound Frequency Range (cm⁻¹)
C-H Stretch2850 - 30002850 - 3000 (for CH₂, CH₃ groups)
C-D StretchN/A~2100 - 2200
CH₂/CH₃ Bending~1375 - 1465Shifted for the -CH₂D group

Note: The predicted frequencies are approximate and based on the mass effect of deuterium substitution.

The detailed analysis of the vibrational spectra of this compound, in conjunction with theoretical calculations, can aid in the assignment of vibrational modes and provide a deeper understanding of the molecule's conformational preferences and intramolecular dynamics. iaea.org

Isotopic Shifts in Vibrational Frequencies and Mode Assignments

The substitution of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom at the C1 position of n-pentane results in significant and readily observable shifts in the vibrational spectrum. This phenomenon, known as an isotopic shift, is a direct consequence of the increased mass of deuterium. According to the harmonic oscillator approximation, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating system (ν ∝ 1/√μ). Since the C-D bond has a larger reduced mass than the C-H bond, its associated vibrational modes occur at lower frequencies.

This principle is instrumental in the unambiguous assignment of vibrational modes. In a complex spectrum like that of n-pentane, where numerous C-H stretching and bending modes overlap, isotopic labeling allows for definitive identification. By comparing the infrared (IR) or Raman spectrum of n-pentane with that of this compound, modes associated with the terminal methyl group can be precisely assigned. For instance, the symmetric and asymmetric C-H stretching vibrations of a typical CH₃ group appear in the 2870-2960 cm⁻¹ range. In this compound, the vibrations of the -CH₂D group are distinct; the C-D stretch appears in a much lower, uncongested region of the spectrum, while the remaining C-H stretches of that group are slightly shifted. This clears ambiguity and validates theoretical force field calculations used for spectral prediction.

The table below illustrates the typical frequency shifts observed for key stretching modes upon deuteration at the C1 position.

Table 1. Comparison of Key Vibrational Frequencies in n-Pentane vs. This compound.
Vibrational ModeTypical Frequency in n-Pentane (cm⁻¹)Expected Frequency in this compound (cm⁻¹)Comment
Terminal CH₃ Asymmetric Stretch~2960~2960Unaffected (C5 methyl group)
Internal CH₂ Asymmetric Stretch~2925~2925Largely unaffected (C2, C3, C4 methylenes)
Terminal CH₃ Symmetric Stretch~2870~2870Unaffected (C5 methyl group)
C-D Stretch (in -CH₂D)N/A~2140Signature C-D stretch, shifted down from the C-H region due to increased mass.
CH₂ Scissoring~1465~1465Bending modes of internal CH₂ groups are largely unaffected.

Spectroscopic Signatures of C-D Bonds in this compound

The carbon-deuterium bond in this compound provides a unique and powerful spectroscopic handle. Its vibrational signatures appear in regions of the mid-infrared spectrum that are typically free from other fundamental absorptions, making them exceptionally clean probes of molecular structure and environment.

The most prominent signature is the C-D stretching mode (ν(C-D)), which typically appears in the 2050-2250 cm⁻¹ range. This region is often referred to as the "deuterium window" or "silent region" in the spectra of most organic molecules, as it is devoid of interference from C-H, O-H, N-H, or C=C/C=O vibrations. The precise frequency of the C-D stretch in this compound is sensitive to its local environment, including the molecular conformation, providing a direct probe of the terminus of the alkane chain.

In addition to the stretch, C-D bending modes (δ(C-D)) also provide valuable information. These modes, which include scissoring, wagging, and twisting, are shifted to lower wavenumbers compared to their C-H counterparts. For example, the scissoring mode of the -CH₂D group will be found at a lower frequency than the ~1465 cm⁻¹ band of a normal -CH₂- group. While often weaker and more complex than the C-D stretch, these bending modes can be used in high-resolution studies to further refine conformational analysis and force field models.

Conformational Equilibria Analysis via Vibrational Modes

N-Pentane is a classic system for studying conformational isomerism in alkanes, existing as a dynamic equilibrium of multiple conformers, primarily the all-anti (trans-trans, TT), trans-gauche (TG), and gauche-gauche (GG) forms. Each of these conformers possesses a unique set of vibrational frequencies due to differences in symmetry and steric interactions. However, the spectral overlap between conformers often complicates analysis.

The use of this compound provides a significant advantage in these studies. The vibrational frequencies of modes involving the deuterium atom, particularly the C-D stretch and various skeletal modes coupled to it, are sensitive to the dihedral angles of the carbon backbone. For example, the frequency of a mode involving the C1-C2-C3-C4 dihedral angle will differ between the trans and gauche arrangements.

By monitoring the relative intensities of IR or Raman bands specific to different conformers as a function of temperature, the enthalpy (ΔH) and entropy (ΔS) differences between them can be determined experimentally. The sharp, isolated C-D vibrational bands in this compound serve as ideal probes for this purpose. Researchers can track the intensity of a C-D band known to be associated with the TG conformer relative to a band from the more stable TT conformer. This allows for a more precise determination of the thermodynamic parameters governing the conformational equilibrium, which has been established to show the TG conformer is approximately 2.1–2.5 kJ/mol less stable than the TT conformer in the gas phase.

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass and structure of a molecule by ionizing it and analyzing the resultant fragments. Deuterium labeling, as in this compound, is a cornerstone technique for elucidating the complex fragmentation pathways and rearrangement mechanisms that occur in the gas-phase ion.

Electron Ionization (EI) Fragmentation Patterns of Deuterated n-Pentanes

Under standard Electron Ionization (EI) conditions, n-pentane (molar mass 72.15 g/mol ) produces a characteristic fragmentation pattern. The molecular ion (M⁺·) at a mass-to-charge ratio (m/z) of 72 is often of low abundance. The major fragment ions result from the cleavage of C-C bonds, leading to prominent peaks at m/z 57 ([C₄H₉]⁺), m/z 43 ([C₃H₇]⁺), and m/z 29 ([C₂H₅]⁺).

For this compound, the molar mass is 73.16 g/mol , and the molecular ion appears at m/z 73. The fragmentation pattern is altered in a predictable manner that reveals the location of the label.

Loss of a methyl radical (·CH₃): Cleavage of the C4-C5 bond results in the loss of an unlabeled methyl group, producing a fragment ion at m/z 58 ([CH₃CH₂CH₂CH₂D]⁺).

Loss of an ethyl radical (·C₂H₅): Cleavage of the C3-C4 bond results in the loss of an unlabeled ethyl group, producing a fragment ion at m/z 44 ([CH₃CH₂D]⁺).

Loss of a propyl radical (·C₃H₇): Cleavage of the C2-C3 bond results in the loss of an unlabeled propyl group, producing a fragment ion at m/z 30 ([CH₂D]⁺), although this is typically a low-abundance fragment.

The observation of fragments at m/z 58 and 44, which are one mass unit higher than the corresponding fragments in unlabeled n-pentane (m/z 57 and 43), confirms that the deuterium atom is retained in these larger fragments and thus must have been located at the C1 or C2 position. The absence or low intensity of a peak at m/z 43 (from loss of ·C₂H₄D) helps confirm the label is at the terminal C1 position. However, it is important to note that intramolecular hydrogen/deuterium scrambling can occur in the energized molecular ion prior to fragmentation, which can complicate simple interpretations and is itself a subject of mechanistic studies using such labeled compounds.

Table 2. Comparison of Major EI-MS Fragments for n-Pentane and this compound.
Fragmentation Processn-Pentane Fragment Ionm/z (n-Pentane)This compound Fragment Ionm/z (this compound)
Molecular Ion[C₅H₁₂]⁺·72[C₅H₁₁D]⁺·73
Loss of ·CH₃[C₄H₉]⁺57[C₄H₈D]⁺58
Loss of ·C₂H₅[C₃H₇]⁺43[C₃H₆D]⁺44
Loss of ·C₃H₇[C₂H₅]⁺29[C₂H₄D]⁺30

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS or MS²) provides an even higher level of structural detail and is definitive for locating isotopic labels. In an MS/MS experiment, a specific parent ion is selected from the initial mass spectrum, isolated, and then subjected to fragmentation, typically via collision-induced dissociation (CID). The resulting daughter ions are then analyzed.

To confirm the structure of this compound, the molecular ion at m/z 73 would be mass-selected. The fragmentation of this isolated ion population provides a "clean" spectrum free from fragments of other species.

MS/MS of m/z 73 from this compound: The CID spectrum would show daughter ions corresponding to neutral losses of 15 Da (·CH₃), 29 Da (·C₂H₅), and 43 Da (·C₃H₇). The resulting daughter ions would appear at m/z 58, 44, and 30, respectively.

MS/MS of m/z 73 from a different isomer (e.g., n-pentane-3-d1): If the deuterium were on the central carbon, the fragmentation of its m/z 73 parent ion would be different. Loss of an ethyl radical (·C₂H₅) could occur from either end, leading to a fragment at m/z 44 ([CH₃CHDCH₃]⁺). However, loss of a methyl radical would produce a fragment at m/z 58 ([CH₃CHDCH₂CH₃]⁺). The relative intensities and types of losses would differ significantly from the 1-d1 isomer.

This ability to isolate a specific parent ion and observe its unique fragmentation signature makes MS/MS an invaluable tool for distinguishing between positional isomers of isotopically labeled compounds.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to four or more decimal places). This capability is essential for confirming elemental composition and assessing the isotopic purity of a synthesized compound like this compound.

While a standard mass spectrometer might not distinguish between ions of the same nominal mass, HRMS can easily resolve them. A key application is distinguishing the desired monodeuterated molecule from the naturally occurring ¹³C isotopologue of the unlabeled compound.

The molecular ion of This compound ([C₅H₁₁D]⁺·) has a calculated exact mass of 73.094177 Da .

The M+1 molecular ion of n-pentane ([¹³CC₄H₁₂]⁺·) , which contains one ¹³C atom and has the same nominal mass of 73, has a calculated exact mass of 73.097255 Da .

The mass difference of 0.003078 Da is easily resolved by a modern HRMS instrument (e.g., an Orbitrap or FT-ICR mass spectrometer). By measuring the relative intensities of the signals at these two distinct exact masses, the isotopic enrichment of the this compound sample can be precisely quantified. This allows researchers to correct for any unlabeled pentane present in their sample, which is critical for quantitative studies that rely on the isotopic label, such as metabolic flux analysis or kinetic isotope effect measurements.

Table 3. Exact Masses of Relevant m/z 73 Ions for Purity Analysis.
Ion SpeciesElemental CompositionNominal Mass (Da)Calculated Exact Mass (Da)
n-Pentane (d0)C₅H₁₂7272.093900
This compound (d1)C₅H₁₁D7373.094177
n-Pentane (d0, M+1)¹³CC₄H₁₂7373.097255

Kinetic and Equilibrium Isotope Effects of N Pentane 1 D1

Theoretical Framework of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), i.e., kH/kD.

The primary origin of the KIE lies in the difference in zero-point energy (ZPE) between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. numberanalytics.com Due to the greater mass of deuterium (B1214612), the C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. libretexts.org Therefore, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound when this bond is broken in the rate-determining step. libretexts.orgresearchgate.net This is known as a "normal" primary KIE, where kH/kD > 1. gmu.edu

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are typically much smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization. princeton.edugmu.edu For n-pentane-1-d1, a reaction at a carbon other than C1 could exhibit a secondary isotope effect.

Experimental Determination of Primary and Secondary Deuterium KIEs

The experimental determination of deuterium KIEs is typically accomplished by comparing the reaction rates of the protiated and deuterated substrates under identical conditions. Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly used to measure the extent of reaction or the ratio of isotopic products. libretexts.orgresearchgate.netnih.gov Competition experiments, where a mixture of the isotopic reactants is used, are particularly precise for determining V/K isotope effects. nih.govnih.gov

Hydrogen atom transfer (HAT) is a fundamental reaction class where a hydrogen atom is abstracted by a radical species. nih.govnih.gov Studying HAT at the terminal methyl group of n-pentane using this compound provides a clear case for observing a primary KIE. If the abstraction of the hydrogen/deuterium atom from the C1 position is the rate-limiting step, a significant normal KIE is expected. The magnitude of this KIE can offer insights into the nature of the transition state. For instance, in combustion chemistry, the unimolecular decomposition of pentane-derived ketohydroperoxides can involve internal hydrogen atom transfer. mdpi.com Using this compound as a substrate would help to elucidate the specific pathways and rate-limiting steps in such complex reaction networks.

Table 1: Expected Primary KIEs for Hydrogen Atom Transfer from the C1 Position of n-Pentane
ReactantRate Constant SymbolRelative RateExpected kH/kD
n-PentanekH1~2-8 libretexts.org
This compoundkDSlower

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. tcichemicals.com Isotopic labeling with deuterium is a critical tool for investigating the mechanisms of these reactions. rutgers.edu For n-pentane, studies have shown that certain transition metal complexes, including those of iron and platinum, can selectively activate the primary (C1) C-H bond over the secondary C-H bonds. uwindsor.carutgers.edu

By using this compound as a substrate, a KIE experiment can determine if this C-H bond cleavage is the rate-determining step. A large kH/kD value would indicate a primary KIE, supporting that the C-H bond is broken in the slowest step. Conversely, a KIE near unity would suggest that C-H cleavage occurs in a fast step before or after the rate-determining step, or that alkane coordination is rate-limiting. caltech.edu For example, a small KIE of 1.28 was observed for cyclohexane (B81311) activation by a platinum complex, consistent with rate-determining alkane coordination. caltech.edu

Table 2: Illustrative KIEs in C-H Activation of n-Pentane vs. This compound
Reaction SiteType of KIEExpected kH/kD RangeMechanistic Implication
C1Primary> 2C-H bond cleavage is rate-determining. snnu.edu.cn
C2 or C3β- or γ-Secondary0.95 - 1.25Reaction occurs elsewhere; provides info on TS hybridization. princeton.edu

Isotope effects are widely used to unravel the mechanisms of both chemical and enzymatic catalysis. nih.govnih.gov In the context of industrial chemistry, reactions such as the catalytic hydroisomerization of n-pentane to isopentane (B150273) are of great importance. researchgate.net These reactions often proceed via bifunctional mechanisms on metal-acid catalysts, involving C-H bond breaking and skeletal rearrangement steps.

C-H Bond Activation and Cleavage Studies

Isotope Effects on Transition State Structures and Reaction Coordinate Analysis

The magnitude of the KIE is intimately linked to the geometry of the transition state (TS). princeton.eduresearchgate.net According to the Westheimer model, a maximum primary KIE is expected for a symmetric transition state where the hydrogen atom is equally bonded to the donor and acceptor atoms. An asymmetric, "early" (reactant-like) or "late" (product-like) transition state will exhibit a smaller KIE. Therefore, experimental KIE values for reactions of this compound can provide crucial information about the position of the transition state along the reaction coordinate. iupac.org

Furthermore, secondary KIEs can reveal details about structural changes away from the reaction center. For example, an α-secondary KIE is associated with changes in hybridization at the carbon undergoing reaction, while β-secondary KIEs, such as those that would be measured for a reaction at C2 in this compound, are often interpreted in terms of hyperconjugative stabilization of a developing charge or radical center in the transition state. gmu.eduvulcanchem.com Computational methods, such as density functional theory (DFT), are frequently used in conjunction with experimental data to model transition state structures and predict KIEs, offering a deeper understanding of the reaction mechanism. mdpi.comacs.org

Equilibrium Isotope Effects (EIE) in Phase Equilibria and Molecular Associations

An equilibrium isotope effect (EIE) reflects the perturbation of a chemical equilibrium by isotopic substitution. iupac.org It is defined as the ratio of equilibrium constants (KH/KD). EIEs arise because the heavier isotope (deuterium) preferentially accumulates in the state where it is most strongly bound, which corresponds to the species with the higher vibrational stretching frequencies. columbia.edufiveable.me This effect can be normal (KH/KD > 1) or inverse (KH/KD < 1).

A key example involving this compound is the vapor pressure isotope effect (VPIE), which is a type of EIE related to phase equilibrium. Studies have measured the VPIE for several deuterated n-pentanes. It was reported that this compound (CH3CH2CH2CH2CH2D) exhibits an inverse VPIE (pD/pH < 1) over the temperature range of -60 to +25°C. researchgate.net This indicates that this compound is less volatile than n-pentane. The inverse effect is generally attributed to stronger intermolecular London dispersion forces in the liquid phase for the deuterated compound, which outweighs the ZPE differences that would favor the deuterated species in the gas phase.

Table 3: Vapor Pressure Isotope Effect (VPIE) in Deuterated n-Pentanes researchgate.net
IsotopologueTemperature Range (°C)VPIE Type (pD/pH)
This compound-60 to +25Inverse (< 1)
n-Pentane-3-d1< -5Normal (> 1)
n-Pentane-3-d1> -5Inverse (< 1)
n-Pentane-d12-60 to +25Inverse (< 1)

Computational Chemistry Approaches for Predicting Isotope Effects

Computational chemistry has emerged as a powerful tool for the theoretical prediction and analysis of kinetic and equilibrium isotope effects, providing insights that are often complementary to experimental studies. These computational approaches are particularly valuable for elucidating reaction mechanisms and understanding the fundamental principles governing isotopic fractionation. For a molecule like this compound, these methods can predict how the deuterium substitution at the C1 position influences reaction rates and equilibrium constants.

The theoretical prediction of isotope effects is primarily rooted in the principles of statistical mechanics and quantum chemistry. The core idea is that isotopic substitution does not alter the electronic potential energy surface of a molecule but does change the vibrational frequencies of its bonds. icm.edu.pl Heavier isotopes, such as deuterium, form stronger bonds with lower vibrational frequencies and, consequently, lower zero-point energies (ZPEs). ajchem-a.com These differences in ZPE between the isotopologues in the reactant state and the transition state (for kinetic isotope effects) or the product state (for equilibrium isotope effects) are the principal origin of these phenomena. rutgers.edu

A variety of computational methods are employed to calculate these effects, with Density Functional Theory (DFT) being one of the most widely used due to its balance of accuracy and computational cost. acs.orgresearchgate.net High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy but are more computationally intensive. ajchem-a.commdpi.com

The general computational workflow for predicting isotope effects involves the following steps:

Geometry Optimization: The equilibrium geometries of the reactant, product, and, for kinetic isotope effects, the transition state are optimized for both the light (protium) and heavy (deuterium) isotopologues.

Frequency Calculation: Vibrational frequency calculations are then performed on these optimized geometries. This step is crucial as it provides the ZPEs and the full set of vibrational frequencies for each species. rutgers.edu

Isotope Effect Calculation: The calculated vibrational frequencies are then used in the Bigeleisen-Mayer equation, or simplified forms of it, to determine the kinetic or equilibrium isotope effect. rutgers.edu This equation relates the isotope effect to the vibrational frequencies of the isotopologues. For kinetic isotope effects, the calculation also requires the identification of the transition state and its imaginary frequency corresponding to the reaction coordinate.

Predicting Kinetic Isotope Effects (KIEs):

Computational methods can predict both primary and secondary KIEs. A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For this compound, this would be observed in a reaction involving the cleavage of the C1-D bond. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the vibrational frequencies of the transition state relative to the reactant.

The magnitude of the predicted KIE provides valuable mechanistic information. A normal KIE (kH/kD > 1) is typically observed when the vibrational modes involving the isotope are weaker in the transition state than in the reactant. wikipedia.org Conversely, an inverse KIE (kH/kD < 1) suggests that the bonding to the isotope is stiffer in the transition state. wikipedia.org Computational models can also account for quantum mechanical tunneling, which can lead to significantly larger KIEs, especially for hydrogen isotopes at low temperatures.

Predicting Equilibrium Isotope Effects (EIEs):

Equilibrium isotope effects (EIEs) reflect the thermodynamic preference of the heavier isotope for the more stable (more strongly bonded) state in a reversible reaction. Computational chemistry is particularly adept at predicting EIEs by calculating the vibrational frequencies of the reactants and products. acs.org

A recent study utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to calculate the position-specific equilibrium isotopic fractionation factors (α) for deuterium in a series of alkanes. acs.org The fractionation factor, α, is equivalent to the equilibrium constant for an isotope exchange reaction. The study found a consistent trend in the preference of deuterium for different types of carbon-hydrogen bonds relative to water, following the order: tertiary > secondary > primary. acs.org This indicates that the C-H bond strength follows the reverse order (primary > secondary > tertiary), with the deuterium preferring the stronger bond.

While specific computational data for this compound is not extensively published, the established methodologies and trends from similar alkanes provide a robust framework for its theoretical investigation. The data from the aforementioned study on alkane fractionation factors can be used to illustrate the type of quantitative predictions that are possible.

Below is a table of computed equilibrium fractionation factors (α) for deuterium at primary (1°), secondary (2°), and tertiary (3°) carbon positions in various alkanes, as determined by DFT calculations. These values represent the equilibrium constant for the exchange of a single deuterium atom between the alkane and a reference molecule (in this case, implicitly water).

Table 1: Computed Equilibrium Fractionation Factors (α) for Deuterium in Alkanes at 25°C

CompoundCarbon Positionα (D/H)
Methane0.963
Ethane0.970
Propane0.972
Propane0.985
2-Methylbutane1° (on C1)0.972
2-Methylbutane0.985
2-Methylbutane0.992
2-Methylbutane1° (on iso-propyl)0.974

Data sourced and adapted from a study using the B3LYP/6-311++G(d,p) level of theory. acs.org

This data demonstrates that computational chemistry can provide precise, position-specific predictions of isotope effects. For this compound, which has a deuterium on a primary carbon, the expected equilibrium fractionation factor would be similar to the values calculated for the primary positions in other linear alkanes like propane. These computational approaches are invaluable for interpreting experimental results and for building a deeper understanding of the subtle energetic differences that arise from isotopic substitution.

Molecular Dynamics and Intermolecular Interactions of N Pentane 1 D1 Systems

Computational Simulations of Deuterated Pentane (B18724) Systems

Molecular Dynamics (MD) Simulations of Liquid-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the liquid-phase behavior of molecules like n-pentane and its deuterated isotopologues. These simulations model the interactions between atoms and molecules over time, providing insights into thermodynamic, structural, and dynamic properties.

Simulations of liquid pentane isomers have been conducted using expanded collapsed atomic models. These models incorporate potentials for C-C bond stretching, C-C-C bond angle bending, a C-C-C-C torsional rotational potential, and Lennard-Jones potentials to describe intermolecular interactions. koreascience.kr Such simulations can predict properties like density and pressure. For instance, as the branching of pentane isomers increases, the pressure tends to decrease. koreascience.kr The intermolecular Lennard-Jones energy also shows a negative decrease with increased branching, indicating weaker intermolecular forces as the molecular shape becomes more spherical. koreascience.kr

MD simulations have also been employed to study the vapor-liquid equilibria of n-pentane in mixtures with other substances like CO2 and propane. nih.gov These studies, often utilizing force fields like CHARMM, can accurately predict interfacial tension and phase densities over a range of temperatures and pressures, showing excellent agreement with experimental data. nih.gov The analysis of density profiles across the liquid-vapor interface at a molecular level helps to explain the observed trends in interfacial tension. nih.govnih.gov

Furthermore, simulations have been used to examine the behavior of n-pentane in anisotropic environments, such as when dissolved in liquid crystals like 5CB. claudiozannoni.it Atomistic molecular dynamics can predict the dipolar couplings of the orientationally ordered pentane, and these predictions serve as an excellent starting point for analyzing complex experimental NMR spectra. claudiozannoni.it

The choice of force field and the treatment of long-range interactions are critical in these simulations. Different truncation schemes for the potential can lead to varying profiles for density and pressure components normal to an interface. nih.gov Therefore, careful validation against experimental data is crucial for ensuring the physical consistency of the simulation results, especially for interfacial properties. nih.gov

Quantum Chemical Calculations of Energetics and Conformations

Quantum chemical calculations are essential for understanding the energetics and conformational preferences of molecules like n-pentane. These methods, ranging from Hartree-Fock theory to more advanced techniques like Møller-Plesset perturbation theory (MP2, MP3), Coupled Cluster (CCSD, CCSD(T)), and Density Functional Theory (DFT), provide accurate calculations of energy differences between various conformers. researchgate.net

For n-pentane, several conformations have been identified through computational methods, including the trans, trans (TT) of C2v symmetry, trans, gauche (TG) of C1 symmetry, and gauche+, gauche+ (GG) of C2 symmetry. researchgate.net The relative stability of these conformers can be determined with high accuracy. The energy associated with the "pentane effect," which is the steric strain arising from the proximity of the two methyl groups in the gauche+, gauche- conformers, is a sensitive parameter in these calculations. researchgate.net

The choice of the basis set in these calculations can influence the results, though for some relative energies, the outcomes appear to be independent of the basis set used. researchgate.net The conformational landscape of n-pentane is a foundational aspect for understanding its behavior in various environments. For example, in liquid crystal solvents, the populations of different conformers are affected by both isotropic and anisotropic solute-solvent interactions. researchgate.net Isotropic interactions tend to increase the population of gauche conformers, while anisotropic interactions favor the trans conformer. researchgate.net

Quantum chemical calculations can also provide data for parameterizing and validating force fields used in classical molecular dynamics simulations. nrel.gov These calculations can determine optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies. nrel.gov For instance, the M06-2X/def2-TZVP level of theory has been shown to offer a good balance between computational cost and accuracy for a large number of organic molecules. nrel.gov

n-Pentane Conformer Symmetry Relative Energy Order
trans, trans (TT)C2vMost Stable
trans, gauche (TG)C1Intermediate
gauche+, gauche+ (GG)C2Less Stable

This table summarizes the common conformers of n-pentane and their relative energetic stability as determined by quantum chemical calculations. researchgate.net

Force Field Development and Validation for Deuterated Alkanes

The development of accurate force fields is crucial for the realistic simulation of deuterated alkanes using molecular mechanics (MM). osti.gov Standard MM force fields are generally parameterized for the most common isotopes and may not accurately capture the effects of deuteration if only simple mass substitution is employed. osti.gov This is because parameterization often relies on mass-dependent experimental data, which can bias the bonded terms of the force field. osti.gov

To accurately model deuterated species, it is often necessary to re-parameterize the force field to correctly describe the isotope-dependent vibrations. osti.gov This involves fitting the force field to high-quality quantum mechanical data, such as the local harmonic quantum mechanical Hessian, which describes the Born-Oppenheimer potential energy surface. osti.govaip.org

Several force fields, such as those based on the CHARMM empirical potential energy function, have been reparametrized for alkanes to better match ab initio torsional surfaces and experimental NMR deuterium (B1214612) order parameters. aip.orgsemanticscholar.org The validation of these force fields is a critical step and is often performed by comparing simulation results with experimental data, such as pure-liquid densities and vaporization enthalpies. acs.org

The process of force field development can be automated using approaches like CombiFF, which optimizes parameters against a large set of experimental data. acs.org For all-atom force fields, torsional and third-neighbor Lennard-Jones parameters may also be refined based on quantum-mechanical rotational-energy profiles. acs.org The goal is to create a force field that is transferable and can accurately predict the properties of a wide range of related molecules. researchgate.net

Orientational Dynamics and Rotational Diffusion in Condensed Phases

The orientational dynamics and rotational diffusion of n-pentane and its deuterated analogs in condensed phases are complex processes influenced by molecular shape, intermolecular interactions, and the surrounding environment. In condensed phases, the motion of molecules is restricted, and free rotational diffusion is often hindered. researchgate.net

In anisotropic environments like liquid crystals, the orientational order of solute molecules such as pentane can be studied in detail. The orientation of pentane cannot be described by a single order parameter; instead, the order parameters for each molecular fragment are required. claudiozannoni.it Molecular dynamics simulations can provide insights into the orientational autocorrelation functions, which describe the timescale of rotational motions. researchgate.net

For pentane in zeolite cages, simulations have shown that the molecule has a preferential orientation. The orientational autocorrelation function can be decomposed into multiple exponential components, with the slowest component corresponding to the effective rotation correlation times that can be measured by techniques like NMR relaxation. researchgate.net

The study of spin-lattice relaxation times (T1) for deuterated molecules like neopentane-d12 provides information on orientational and angular momentum correlation times. cdnsciencepub.com Such studies have shown that the orientational correlation time can be continuous through the melting point, indicating that the rotational characteristics are not drastically altered by the phase transition. cdnsciencepub.com

Influence of Deuteration on Transport Phenomena (e.g., Diffusion)

Transport phenomena encompass the study of the movement of mass, momentum, and energy. washington.edureddit.com In the context of N-Pentane-1-D1, the primary interest lies in mass transfer, specifically diffusion.

The substitution of hydrogen with deuterium increases the molecular mass, which can influence the diffusion coefficient. Molecular dynamics simulations are a key tool for investigating these effects. koreascience.kr Simulations of liquid pentane isomers have shown that the self-diffusion coefficient can be calculated from both the mean square displacement (MSD) and the velocity autocorrelation function (VAC) via the Green-Kubo relation. koreascience.kr The results from both methods generally show good agreement. koreascience.kr

Experimental techniques are also used to study the diffusion of pentane. For instance, the uptake of n-pentane in binary mixtures with deuterated n-butane within zeolitic imidazolate frameworks (ZIF-4) has been investigated. mdpi.comresearchgate.net Such studies can reveal non-monotonic diffusion patterns, sometimes referred to as the "window effect," where the diffusivity does not simply decrease with increasing molecular size. mdpi.com

The environment significantly impacts diffusion. For example, the diffusion of n-alkanes in zeolites is a case of confined dynamics, where the motion is restricted compared to bulk liquids or gases. researchgate.net The interaction between the diffusing molecule and the porous host material is critical.

While direct experimental or simulation data focusing solely on the diffusion of this compound is limited in the provided search results, the principles governing the diffusion of n-pentane and the influence of isotopic substitution are well-established. The slight increase in mass due to the deuterium atom in this compound would be expected to lead to a slightly lower diffusion coefficient compared to non-deuterated n-pentane, assuming all other conditions are identical. However, the magnitude of this effect would likely be small and could be influenced by quantum effects, especially at low temperatures.

Spectroscopic Probes of Molecular Motion in Anisotropic Environments

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the molecular motion of molecules like n-pentane in anisotropic environments such as liquid crystals or stretched gels. researchgate.netresearchgate.net

Proton NMR spectra of n-pentane dissolved in nematic liquid-crystal solvents are typically complex due to the presence of multiple conformers and numerous dipolar couplings. researchgate.net The analysis of these spectra over a range of temperatures provides detailed information about conformational statistics and orientational ordering. researchgate.net Since the anisotropic interactions of alkanes are dominated by short-range size-and-shape effects, the orientational order is sensitive to the molecular conformation. researchgate.net

In studies involving deuterated solutes, NMR can be used to measure dipolar and quadrupolar couplings. researchgate.net These experimental couplings can be compared with theoretical values calculated from models of molecular orientation, providing a stringent test of the models. researchgate.net The orientational order of a flexible molecule like pentane is influenced by its environment; for example, in a nematic phase, anisotropic interactions can increase the probability of the trans conformation. researchgate.net

N Pentane 1 D1 in Advanced Analytical Methodologies and Fundamental Environmental Tracing

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique for determining the concentration of an element or compound in a sample with high accuracy. osti.gov The method relies on the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or "tracer," to the sample. osti.gov N-Pentane-1-D1, with its molecular formula C₅H₁₁D, serves as an ideal isotopic spike for the quantification of n-pentane (C₅H₁₂). vulcanchem.com

The development of an IDMS method using this compound involves several key steps. First, a precisely weighed amount of the this compound spike is added to a known quantity of the sample containing the n-pentane to be measured. osti.gov The sample is then homogenized to ensure complete mixing of the analyte and the spike. Following this, the mixture is analyzed by a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation from other volatile compounds. The mass spectrometer measures the ratio of the molecular ions of the deuterated spike (e.g., m/z 73.1) to the non-deuterated analyte (m/z 72.1). vulcanchem.com Because the amount of spike added is known, the initial concentration of the n-pentane in the sample can be calculated with exceptional accuracy from this measured isotope ratio. osti.gov This approach is considered a definitive measurement method because it relies on the measurement of an isotope ratio, which is less susceptible to instrumental variations and matrix effects than the measurement of an absolute signal intensity. nist.gov

Table 1: Principle of N-Pentane Quantification using IDMS with this compound This table illustrates the conceptual calculation of n-pentane concentration in a sample using the IDMS method. The values are hypothetical to demonstrate the principle.

Parameter Value Unit Description
Mass of Sample 10.0 g The initial weight of the material being analyzed.
Amount of this compound Spike Added 50.0 nmol A precisely known amount of the isotopic spike.
Measured Isotope Ratio (n-Pentane / this compound) 2.5 - The ratio of the non-deuterated to deuterated compound as measured by the mass spectrometer.
Calculated Amount of n-Pentane in Sample 125.0 nmol (Amount of Spike) x (Measured Isotope Ratio)

| Calculated Concentration of n-Pentane | 12.5 | nmol/g | (Calculated Amount) / (Mass of Sample) |

Application as an Internal Standard in High-Precision Chemical Analysis

In many analytical techniques, particularly chromatography, the use of an internal standard (IS) is crucial for achieving high precision and accuracy. wikipedia.org An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com this compound is an exemplary internal standard for the analysis of n-pentane and other related volatile hydrocarbons.

The use of this compound as an internal standard significantly enhances the accuracy and reliability of analytical methods. wikipedia.org Because the internal standard is a deuterated analog, its chemical and physical properties (e.g., boiling point, solubility, chromatographic retention time) are nearly identical to the analyte, n-pentane. sigmaaldrich.commerckmillipore.com This ensures that both compounds behave similarly during all stages of sample preparation and analysis. Any physical loss of sample during extraction, concentration, or injection into the instrument will affect both the analyte and the internal standard proportionally. scioninstruments.com

Quantification is based on the ratio of the analyte's response to the internal standard's response. wikipedia.org This ratio remains stable even if the absolute signal intensities fluctuate due to variations in injection volume or detector sensitivity. scioninstruments.com By plotting the response ratio against the concentration of calibration standards, a highly linear and robust calibration curve can be generated, leading to more accurate determination of the analyte concentration in unknown samples. wikipedia.org This improvement in repeatability is a key component of method validation, demonstrating the ruggedness of the analytical procedure.

Table 2: Enhancement of Analytical Precision with an Internal Standard This table demonstrates the improved precision in quantifying a 0.5 mg/mL n-pentane sample with and without this compound as an internal standard. Data is illustrative.

Injection No. Analyte Peak Area (Without IS) Analyte/IS Peak Area Ratio (With IS)
1 99,500 1.015
2 103,200 1.011
3 98,900 1.018
4 105,100 1.014
5 101,800 1.016
Average 101,700 1.015
Standard Deviation 2,500 0.003

| Relative Standard Deviation (%RSD) | 2.46% | 0.27% |

Complex sample matrices, such as those found in environmental or biological samples, can interfere with the analysis, causing either suppression or enhancement of the analytical signal. This "matrix effect" is a significant source of error. This compound is highly effective at compensating for these effects. Since it co-elutes with n-pentane from the gas chromatograph and enters the mass spectrometer's ion source at the same time, it experiences the same matrix-induced signal alterations as the analyte. scioninstruments.com

By calculating the ratio of the analyte signal to the internal standard signal, these interferences are effectively canceled out. wikipedia.org Similarly, variability introduced during multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase microextraction) is corrected. Any inconsistencies in extraction efficiency or sample handling will impact both the deuterated standard and the native analyte to the same degree, preserving the integrity of their ratio and ensuring the final calculated concentration is accurate and independent of these procedural variations. scioninstruments.com

Method Validation and Accuracy Enhancement

Fundamental Studies of Atmospheric Transport and Fate of Hydrocarbons Using Isotopic Labels

Isotopically labeled compounds are indispensable for tracking the movement and chemical transformation of pollutants in the atmosphere. wikipedia.orgnoaa.gov this compound can be used as a tracer to study the complex processes that govern the fate of n-pentane and other non-methane hydrocarbons (NMHCs), which are important precursors to tropospheric ozone and secondary organic aerosols. researchgate.net

The primary removal mechanism for n-pentane in the troposphere is reaction with the hydroxyl radical (OH). researchgate.net By releasing this compound into controlled reaction chambers or studying its reactions in simulated atmospheric conditions, scientists can trace its chemical breakdown products. The deuterium (B1214612) label acts as a tag, allowing for the unambiguous identification of fragments originating from the pentane (B18724) molecule using mass spectrometry.

Furthermore, the substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). researchgate.net For the reaction of alkanes with OH radicals, molecules with heavier isotopes (like deuterium or carbon-13) tend to react slightly slower. researchgate.net Measuring the KIE for the reaction of this compound provides fundamental insights into the transition state and mechanism of hydrogen abstraction by OH radicals, a critical reaction in atmospheric chemistry. yorku.ca These studies help refine chemical models that predict air quality and atmospheric composition.

Table 3: Kinetic Isotope Effects (KIE) in Atmospheric Reactions This table presents representative KIE data for reactions of hydrocarbons with atmospheric oxidants. The KIE is defined as the ratio of the rate constant of the light isotopologue to the heavy isotopologue (k_light / k_heavy). A KIE greater than 1 indicates the lighter isotope reacts faster. Data is based on principles described in the literature. researchgate.netyorku.ca

Hydrocarbon Reaction Oxidant Isotopic Pair Typical KIE Value Significance
n-Alkane H-abstraction OH radical ¹²C / ¹³C 1.001 - 1.004 Small effect, mainly due to mass-dependent collision frequency. researchgate.net
Alkene addition OH radical ¹²C / ¹³C ~1.025 Larger effect, indicates C=C bond is involved in the rate-determining step. researchgate.net

Determining the origin of hydrocarbon pollution is crucial for effective environmental regulation. Stable isotope analysis provides a powerful tool for "fingerprinting" emission sources. nih.gov While this is often done using natural variations in carbon-13 (¹³C), controlled release experiments or model inputs using this compound can serve a similar purpose with greater specificity.

Tracing Reaction Pathways in Atmospheric Chemistry

Geochemical Tracing of Hydrocarbon Origins and Transformations

This compound, a stable isotope-labeled version of n-pentane, serves as a powerful tracer in geochemistry for understanding the origin, migration, and transformation of hydrocarbons. In geochemical exploration, light hydrocarbons (C1-C5), including n-pentane, are crucial indicators of underlying oil and gas reservoirs. mdpi.com The presence of thermogenic low-molecular-weight hydrocarbons like methane, ethane, propane, and pentane in surface or near-surface sediments can signify upward migration from deep source rocks, as these compounds cannot be formed in significant concentrations in low-temperature modern sediments. mdpi.com

The relative concentrations of these light hydrocarbons can help identify the source of the petroleum. mdpi.com By introducing a known quantity of this compound into a system, researchers can track its movement and dilution, providing a quantitative measure of transport pathways and mixing ratios. This is particularly valuable in complex systems with multiple potential hydrocarbon sources or migration paths. mdpi.com The use of deuterated compounds as tracers is advantageous because they behave almost identically to their non-deuterated counterparts in physical processes like diffusion and partitioning, yet are easily distinguishable by mass spectrometry. researchgate.net This allows for precise tracking without significantly altering the natural system.

The data below from a study in the Yantai Depression illustrates the typical concentrations of light hydrocarbons detected during geochemical exploration.

Table 1: Concentration of Light Hydrocarbons in Geochemical Exploration

Hydrocarbon Component Concentration Range (μL/kg)
Methane (CH₄) 5 - 337
Ethane (C₂H₆) 0.2 - 19.7
Propane (C₃H₈) 0.08 - 7.21
n-Butane (nC₄) 0 - 2.39
Isobutane (iC₄) 0 - 1.99
n-Pentane (nC₅) 0 - 1.69
Isopentane (B150273) (iC₅) 0 - 0.48

Data sourced from a geochemical survey in the Yantai Depression, South Yellow Sea Basin. mdpi.com

The biodegradation of petroleum hydrocarbons is a fundamental environmental process carried out by diverse microbial communities. nih.gov The susceptibility of hydrocarbons to microbial attack generally follows a specific order, with linear alkanes like n-pentane being more readily degraded than branched alkanes or aromatic compounds. nih.govfrontiersin.org This degradation is mediated by specific enzyme systems, primarily oxygenases, which initiate the breakdown of the hydrocarbon molecule. nih.govresearchgate.net

This compound is an invaluable tool for elucidating the precise mechanisms of this microbial degradation. In laboratory and controlled field experiments, this labeled compound can be introduced as the sole carbon source or as part of a hydrocarbon mixture. By tracking the deuterium label, scientists can follow the metabolic fate of the pentane molecule. This allows for the identification of intermediate breakdown products and the ultimate end products (e.g., CO₂), confirming the metabolic pathways used by the microorganisms.

The kinetic isotope effect (KIE), a change in reaction rate due to isotopic substitution, can provide further mechanistic insights. The cleavage of a C-D bond is typically slower than the cleavage of a C-H bond. By observing the rate at which this compound is consumed relative to its non-deuterated counterpart, researchers can determine if the breaking of the C-H bond at the terminal position is a rate-limiting step in the degradation pathway. This information is critical for understanding the efficiency of different microbial strains and the environmental factors that control biodegradation rates. tandfonline.com

Table 2: General Susceptibility of Hydrocarbons to Microbial Degradation

Rank Hydrocarbon Class Examples
1 Linear Alkanes n-Pentane, n-Hexadecane
2 Branched Alkanes Pristane, Phytane
3 Small Aromatics Benzene, Toluene
4 Cyclic Alkanes Cyclohexane (B81311)
5 Polycyclic Aromatic Hydrocarbons (PAHs) Naphthalene, Anthracene

This ranking represents a general trend in biodegradability. nih.govfrontiersin.org

The natural isotopic composition of petroleum, particularly the ratios of stable carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H) isotopes, provides a wealth of information for petroleum geochemists. epcmholdings.commdpi.com These isotopic signatures can be used to correlate oils with their source rocks, assess the thermal maturity of the petroleum, and identify alteration processes such as biodegradation. epcmholdings.commdpi.com During biodegradation, for instance, microorganisms preferentially metabolize molecules containing the lighter isotopes (¹²C and ¹H), leaving the residual, undegraded hydrocarbon pool enriched in the heavier isotopes (¹³C and ²H). epcmholdings.com

The introduction of this compound provides a precisely known, artificial isotopic signature that can be used to probe these natural systems. As a tracer, it can be used to quantify the extent of physical processes like mixing and diffusion, which can also alter bulk isotopic compositions. More importantly, in controlled experiments, it allows for the deconvolution of complex alteration processes. For example, by observing changes in the D/H ratio of a hydrocarbon mixture containing this compound during a biodegradation experiment, the isotopic fractionation factor associated with microbial pentane consumption can be precisely determined. This helps to refine the models used to interpret natural isotopic signatures in reservoirs. epcmholdings.com The use of a compound with a specific deuterium label at the C-1 position allows for position-specific isotope analysis, offering a more detailed view of the reaction mechanisms than bulk isotope measurements can provide.

Future Directions and Emerging Research Avenues for N Pentane 1 D1

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is paving the way for predictive models that can accelerate research and development. In the context of n-pentane and its deuterated analogues, ML algorithms are being developed to forecast reaction outcomes, optimize processes, and gain deeper insights into molecular behavior. researchgate.netmdpi.com

Predictive modeling, which combines AI and historical data, can make highly accurate forecasts about future outcomes. pecan.ai For instance, artificial neural networks (ANNs) have been employed to model the production of ethylene (B1197577) and propene from n-pentane cracking. researchgate.net These models can effectively describe the influence of variables like temperature and catalysts on product formation, with performance evaluated by metrics such as mean square error (MSE) and regression coefficient (R²). researchgate.net By training on extensive datasets, these ML models can predict product yields with significant accuracy, offering a faster alternative to computationally expensive simulations like full 3-D computational fluid dynamics (CFD). researchgate.net

The application of these predictive models extends to process optimization in industrial settings. A Random Forest (RF) based prediction system has been developed to estimate pentane (B18724) concentration in butane (B89635) production, providing operators with advance warnings and decision support to maintain product quality. mdpi.com This highlights the potential for ML to enhance the efficiency and safety of processes involving pentane.

Future research will likely focus on developing more sophisticated ML models that can predict the behavior of deuterated compounds like n-pentane-1-d1 with even greater precision. This could involve incorporating quantum mechanical data into the models to better capture isotope effects and predict how deuteration influences reaction kinetics and product distributions. The ultimate goal is to create "digital twins" of chemical processes that can be used for virtual experimentation and optimization, significantly reducing the time and cost of laboratory work. researchgate.net

Novel Applications in Materials Science and Polymer Chemistry

The unique properties of deuterated compounds make them valuable probes and building blocks in materials science and polymer chemistry. While the direct application of this compound in this field is an emerging area, the principles established with other deuterated molecules suggest significant potential.

The study of polymers, which are large molecules composed of repeating subunits, is a cornerstone of materials science. fq.edu.uyupertis.ac.id The physical properties of polymers are dictated by their molecular structure and the arrangement of their chains. upertis.ac.id Deuterated solvents, including deuterated pentane, are already used in techniques like nuclear magnetic resonance (NMR) to characterize polymers. isotope.comcymitquimica.comsigmaaldrich.com

Isotope labeling, including deuteration, is a critical tool for understanding reaction mechanisms in catalysis, which is central to the synthesis of many materials. For example, H/D exchange studies using deuterated compounds have been instrumental in elucidating the reaction pathways in processes like n-pentane cracking over zeolite catalysts. researchgate.net By tracing the path of deuterium (B1214612) atoms, researchers can gain insights into the complex interactions between reactants and catalysts. researchgate.net

Future research is expected to explore the use of this compound and other selectively deuterated alkanes in the synthesis of novel polymers and materials. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited to control polymerization reactions and create materials with tailored properties. For example, selective deuteration could influence the regioselectivity and stereoselectivity of polymerization, leading to polymers with enhanced thermal stability or specific optical properties.

Advancements in Ultrafast and Non-Linear Spectroscopic Techniques

Ultrafast and non-linear spectroscopic techniques are powerful tools for investigating molecular dynamics on incredibly short timescales, typically femtoseconds to picoseconds. nih.govunige.ch These methods are particularly well-suited for studying the behavior of molecules like this compound, where the presence of the deuterium atom can provide a sensitive probe of molecular motion and energy transfer.

Non-linear spectroscopy involves the interaction of multiple photons with a material, providing a wealth of information that is not accessible with traditional linear techniques. oxinst.com Techniques such as second-harmonic generation (SHG) and sum-frequency generation (SFG) are surface-sensitive and can be used to study interfacial phenomena, which is highly relevant for catalysis and materials science. uci.edu

The development of ultrafast lasers has enabled time-resolved measurements that can track the evolution of a chemical reaction or physical process in real-time. nih.gov For instance, transient absorption spectroscopy can be used to monitor the formation and decay of short-lived intermediates in a photochemical reaction. unige.ch

In the context of this compound, these advanced spectroscopic techniques can be used to:

Probe Vibrational Dynamics: The C-D bond has a different vibrational frequency than the C-H bond. This difference can be exploited in techniques like coherent anti-Stokes Raman scattering (CARS) to selectively probe the dynamics of the deuterated part of the molecule. uci.edu

Investigate Energy Transfer: By selectively exciting the molecule and monitoring the flow of energy, researchers can understand how energy is redistributed within the molecule and transferred to its surroundings.

Study Reaction Mechanisms: Time-resolved spectroscopy can provide snapshots of a reaction as it proceeds, allowing for the direct observation of transition states and intermediates.

Future advancements in this area will likely involve the development of even more sophisticated multi-dimensional spectroscopic techniques and the integration of these experimental methods with high-level theoretical calculations. This combination will provide an unprecedented level of detail about the behavior of deuterated molecules like this compound.

Challenges and Opportunities in Scalable and Cost-Effective Deuteration Synthesis

While the scientific applications of deuterated compounds are vast, their widespread use is often hampered by the cost and difficulty of their synthesis. nih.gov Developing scalable and cost-effective methods for producing selectively deuterated molecules like this compound is a significant challenge, but also a major opportunity. nih.gov

Current methods for deuteration often rely on expensive deuterium sources like D2 gas or require harsh reaction conditions. sci-hub.se Furthermore, achieving high levels of deuterium incorporation at specific positions within a molecule can be difficult. researchgate.net

Recent research has focused on developing new catalytic methods for deuteration that are more efficient, selective, and sustainable. For example, nanostructured iron catalysts have been shown to effectively deuterate a range of organic molecules using inexpensive D2O as the deuterium source. nih.gov Similarly, heterogeneous catalysts like platinum on carbon (Pt/C) have been used for the H-D exchange reaction in aromatic rings. researchgate.net

For alkanes like pentane, achieving selective deuteration is particularly challenging due to the inertness of C-H bonds. However, methods are being developed to activate these bonds and facilitate H/D exchange. researchgate.net

Key challenges in the synthesis of this compound include:

Cost of Deuterium Source: D2O is less expensive than D2 gas, but large quantities may still be required. sci-hub.se

Catalyst Development: There is a need for highly active and selective catalysts that can operate under mild conditions.

Process Optimization: Scaling up the synthesis from the laboratory to an industrial scale presents numerous engineering challenges.

Opportunities for future research in this area include:

Development of Novel Catalysts: Exploring new catalyst systems, including those based on earth-abundant metals, could lead to more cost-effective deuteration methods. nih.gov

Electrocatalytic Methods: Using electricity to drive the deuteration reaction offers a potentially greener and more controlled approach. sci-hub.se

Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Overcoming these challenges will be crucial for unlocking the full potential of this compound and other deuterated compounds in a wide range of scientific and technological applications.

Q & A

Q. What strategies ensure comprehensive literature reviews for this compound studies while avoiding unreliable sources?

  • Methodological Answer : Prioritize peer-reviewed journals and databases like NIST Chemistry WebBook or PubChem. Use citation chains to trace primary sources. Exclude non-academic platforms (e.g., ) and validate data against multiple authoritative references .

Tables for Reference

Key Properties of this compound
Molecular Formula
Boiling Point
Key Spectral Markers
Common Applications
Data sourced from NIST Chemistry WebBook
Common Pitfalls in Deuterated Synthesis
1. Protium contamination from solvents or reagents.
2. Incomplete deuteration due to kinetic barriers.
3. Isotopic exchange during storage.
Mitigation strategies from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.